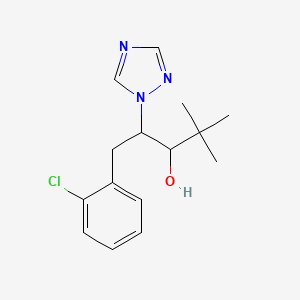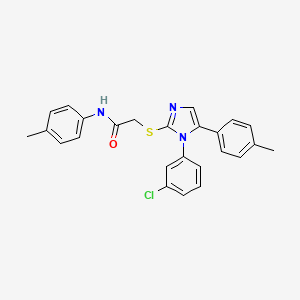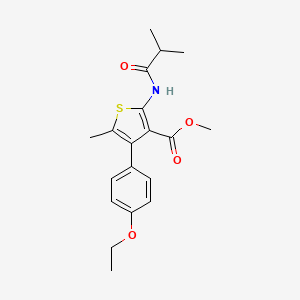
Methyl 4-(4-ethoxyphenyl)-2-isobutyramido-5-methylthiophene-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The description of a compound typically includes its molecular formula, structural formula, and possibly its IUPAC name. It might also include information about the class of compounds it belongs to, and its relevance or use in certain industries or research.
Synthesis Analysis
The synthesis of a compound refers to the chemical reaction used to form the compound from its constituent elements or precursors. This would involve detailing the starting materials, reagents, catalysts, and conditions of the reaction, as well as any intermediate steps.Molecular Structure Analysis
This involves determining the spatial arrangement of atoms in a molecule and the chemical bonds that hold the atoms together. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used.Chemical Reactions Analysis
This would involve studying how the compound reacts with other substances. This could include its behavior under different conditions (e.g., heat, pressure), or in the presence of various reagents or catalysts.Physical And Chemical Properties Analysis
This would involve measuring properties such as the compound’s melting point, boiling point, solubility, density, and refractive index. Its chemical properties might include its acidity or basicity (pH), reactivity, and stability.Applications De Recherche Scientifique
Crystal Structure and Mesogenic Properties
Research into the crystal structures of chiral mesogenic compounds, including derivatives of thiophene carboxylates, has been instrumental in understanding their phase behaviors and potential applications in liquid crystal technology. For instance, the study of the crystal structures of certain mesogenic thiophene derivatives has revealed their phase sequences and smectic-like layer structures, which are critical for applications in display technologies and optical devices (Ito et al., 1994).
Synthesis and Chemical Reactivity
The synthesis of thiophene derivatives, including those with specific substitutions such as bromoalkoxy groups, has been a focus of chemical research. These synthetic pathways are essential for creating intermediates for further chemical transformations or for producing compounds with desired biological or physical properties (Zhi, 2004).
Anticonvulsant Applications
Thiophene carboxylate derivatives have been examined for their potential anticonvulsant activity. The analysis of their crystal structures provides insights into their interaction mechanisms and potential efficacy as anticonvulsant agents (Kubicki et al., 2000).
Pharmacological Activity
Aromatic thiophene derivatives have been synthesized and evaluated for their pharmacological activities, including their potential as chemopreventive agents for treating epithelial cancers and other skin diseases. The modification of the thiophene ring and its substituents plays a significant role in the biological activity and selectivity of these compounds (Dawson et al., 1983).
Safety And Hazards
This section would detail any known hazards associated with the compound, such as toxicity, flammability, or reactivity. It would also include appropriate safety precautions for handling and disposing of the compound.
Orientations Futures
This could involve potential applications of the compound, areas for further research, or possible modifications that could be made to its structure to enhance its properties or reduce its hazards.
Please consult with a qualified professional or researcher for accurate information. This is a general guide and may not apply to all compounds.
Propriétés
IUPAC Name |
methyl 4-(4-ethoxyphenyl)-5-methyl-2-(2-methylpropanoylamino)thiophene-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO4S/c1-6-24-14-9-7-13(8-10-14)15-12(4)25-18(16(15)19(22)23-5)20-17(21)11(2)3/h7-11H,6H2,1-5H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSFZJOMVJCPISN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=C(SC(=C2C(=O)OC)NC(=O)C(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 4-(4-ethoxyphenyl)-2-isobutyramido-5-methylthiophene-3-carboxylate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-Methyl-4-[[4-(5-methylpyrimidin-4-yl)piperazin-1-yl]methyl]pyridin-2-one](/img/structure/B2607250.png)
![N-(2,3-dimethoxyphenyl)-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2607251.png)
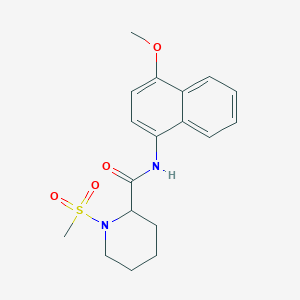
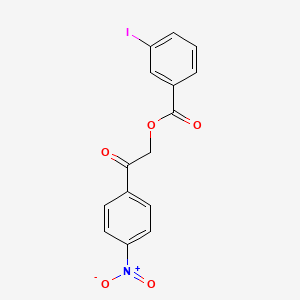
![5-chloro-N-(5-(cyclopropylsulfonyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)thiophene-2-carboxamide](/img/structure/B2607254.png)
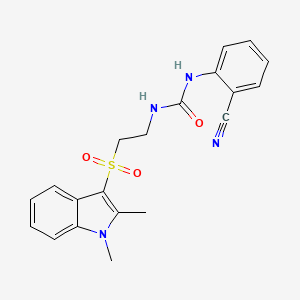
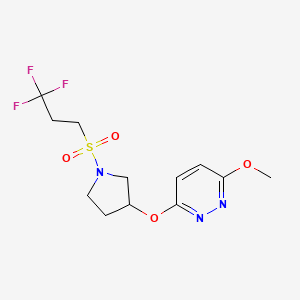
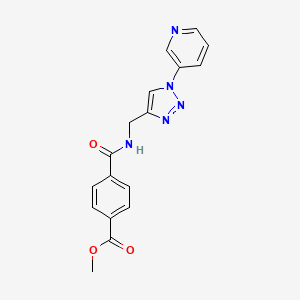
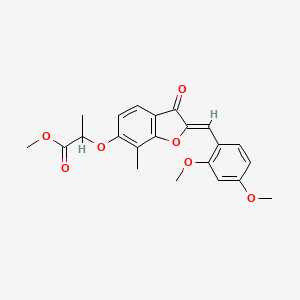
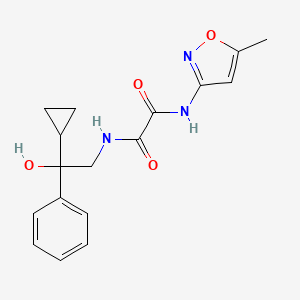
![N-(benzo[d]thiazol-2-yl)-2-((4-(4-fluorophenyl)-5-((1-methyl-1H-pyrrol-2-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)acetamide](/img/structure/B2607266.png)
![(E)-4-(Dimethylamino)-N-[1-(2,2,2-trifluoroacetyl)-3,4-dihydro-2H-quinolin-3-yl]but-2-enamide](/img/structure/B2607268.png)
